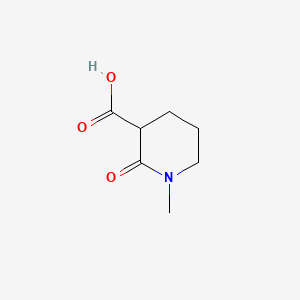

1-Methyl-2-oxo-3-piperidinecarboxylic Acid

Description

Properties

IUPAC Name |

1-methyl-2-oxopiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-8-4-2-3-5(6(8)9)7(10)11/h5H,2-4H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAMWBMZCAOJKJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Methyl 2 Oxo 3 Piperidinecarboxylic Acid and Its Analogues

De Novo Synthetic Approaches to the 1-Methyl-2-oxo-3-piperidinecarboxylic Acid Scaffold

De novo syntheses offer the flexibility to build the core structure with desired substitutions from the ground up. These multi-step processes typically involve the formation of a key acyclic intermediate followed by a cyclization reaction to form the piperidine (B6355638) ring.

The construction of the this compound scaffold from acyclic precursors is a strategic process that culminates in a ring-forming reaction. A key strategy involves the preparation of an acyclic diester which can then undergo intramolecular cyclization. A plausible route begins with the Michael addition of methylamine (B109427) to two equivalents of an acrylate (B77674) ester, such as methyl acrylate, to form a tertiary amine with two propionate (B1217596) ester chains. This acyclic intermediate, a substituted pimelate (B1236862) derivative, is the direct precursor for the subsequent cyclization step.

| Reaction Step | Description | Key Intermediates |

| Michael Addition | Reaction of methylamine with two equivalents of methyl acrylate. | Diethyl 3,3'-methyliminodipropionate |

| Dieckmann Condensation | Intramolecular cyclization of the diester to form the β-keto ester. | Ethyl 1-methyl-4-oxopiperidine-3-carboxylate |

| Hydrolysis & Decarboxylation | Removal of the ester group at the 4-position to yield the final ketone. | 1-Methyl-4-piperidone |

This sequence highlights a common strategy for building the piperidone ring system from simple, acyclic starting materials.

The pivotal step in many de novo syntheses of piperidones is the cyclization of a suitable acyclic precursor. The Dieckmann condensation is a prominent intramolecular reaction used for this purpose. orgoreview.comorganic-chemistry.org This reaction involves the base-catalyzed intramolecular cyclization of a diester to form a cyclic β-keto ester. organic-chemistry.orgstackexchange.com For the synthesis of the 1-methyl-2-oxopiperidine-3-carboxylic acid scaffold, a diester such as diethyl 3,3'-methyliminodipropionate is treated with a strong base, like sodium ethoxide, to initiate the cyclization. stackexchange.com The mechanism is analogous to the Claisen condensation, where an enolate formed at one ester attacks the carbonyl of the other ester, leading to the formation of a six-membered ring. youtube.com The resulting cyclic β-keto ester can then be further manipulated to yield the target molecule.

Another potential cyclization strategy involves the reductive amination of a δ-keto acid derivative. This method would involve the formation of an imine from an acyclic amino-keto-ester, followed by reduction to form the piperidine ring.

| Cyclization Method | Precursor Type | Product | Key Features |

| Dieckmann Condensation | Acyclic diester | Cyclic β-keto ester | Base-catalyzed, forms 5- or 6-membered rings. orgoreview.comorganic-chemistry.org |

| Reductive Amination | Acyclic amino-keto-ester | Substituted piperidine | Forms C-N bond via imine intermediate. |

The introduction of chirality is a critical aspect of modern synthetic chemistry, particularly for pharmaceutical applications. Stereoselective synthesis of intermediates for this compound can be achieved through various methods. One approach involves the use of chiral auxiliaries attached to the acyclic precursor, which can direct the stereochemical outcome of the cyclization reaction.

Alternatively, asymmetric catalysis can be employed. For instance, a chiral catalyst could be used in a reductive amination step to set the stereochemistry of the newly formed chiral centers. The principles of stereocontrol, such as those described by Cram's rule, can guide the design of substrates and reagents to achieve high diastereoselectivity in additions to carbonyl groups, which may be present in the acyclic precursors. alchemyst.co.uk The use of chiral building blocks, derived from the chiral pool (e.g., amino acids), is another effective strategy to introduce chirality into the synthetic sequence from the outset.

| Stereoselective Strategy | Description | Potential Application |

| Chiral Auxiliaries | A chiral group is temporarily attached to the precursor to direct a stereoselective reaction. | Directing the cyclization of an acyclic precursor. |

| Asymmetric Catalysis | A chiral catalyst is used to favor the formation of one enantiomer or diastereomer. | Asymmetric hydrogenation or reductive amination. |

| Chiral Pool Synthesis | Starting materials are enantiomerically pure natural products, such as amino acids. | Incorporating a chiral center from the start of the synthesis. |

Modification of Pre-existing Piperidine Ring Systems

An alternative to de novo synthesis is the functionalization of a pre-existing piperidine ring. This approach can be more efficient if a suitable piperidine starting material is readily available.

The introduction of the N-methyl and C-2 oxo groups can be achieved through a sequence of reactions on a piperidine precursor. N-methylation of a piperidine ring can be readily accomplished using various methylating agents, such as methyl iodide or dimethyl sulfate (B86663), often in the presence of a base to neutralize the resulting acid.

The introduction of the oxo group at the C-2 position transforms the piperidine into a piperidone (a lactam). This can be achieved through the oxidation of an N-substituted piperidine. A common method for this transformation is the use of mercuric acetate-EDTA, which can selectively oxidize the carbon atom alpha to the nitrogen. researchgate.net This oxidation proceeds via an enamine intermediate which is then hydrolyzed to the lactam.

A plausible synthetic sequence could involve the N-methylation of a suitable piperidine precursor followed by oxidation to the 2-piperidone (B129406).

| Transformation | Reagents | Intermediate/Product |

| N-Methylation | Methyl iodide, Base | N-methylpiperidine derivative |

| C-2 Oxidation | Mercuric acetate-EDTA | N-methyl-2-piperidone derivative researchgate.net |

The introduction of a carboxylic acid group at the C-3 position of the piperidine ring is a key functionalization step. This can be achieved through various synthetic strategies. One approach is to start with a piperidone and introduce the carboxyl group. For example, a 1-methyl-2-piperidone could potentially be carboxylated at the C-3 position by treatment with a strong base to form an enolate, followed by reaction with carbon dioxide.

Alternatively, a precursor already containing the carboxylic acid or a group that can be converted to a carboxylic acid (such as a nitrile or an ester) can be used. For instance, a multi-step synthesis starting from 1-benzylpiperidin-4-one has been reported to yield a piperidine-4-carboxylate derivative. researchgate.net A similar strategy could be adapted for the synthesis of the 3-carboxylic acid isomer. A Strecker-type reaction on a piperidone can introduce a cyano group, which can then be hydrolyzed to a carboxylic acid.

| Functionalization Method | Starting Material | Key Steps |

| Direct Carboxylation | 1-Methyl-2-piperidone | Enolate formation, reaction with CO2 |

| From a Nitrile | Piperidone | Strecker reaction (addition of cyanide), hydrolysis |

| From an Ester | Piperidone | Claisen condensation, hydrolysis, decarboxylation |

Optimization of Synthetic Pathways

The efficient synthesis of this compound and its analogues is critical for their application in research and development. Optimization of synthetic pathways focuses on improving reaction outcomes by systematically investigating catalysts, solvents, and reaction conditions to enhance yield and purity, particularly during scale-up operations.

Catalyst Development and Application in Acid Synthesis

The synthesis of the piperidine core and its subsequent modification often relies on catalytic processes. The choice of catalyst is paramount for achieving high efficiency and selectivity. For instance, the formation of the piperidone ring system can be achieved through intramolecular cyclization reactions, such as the Dieckmann condensation, which is typically base-catalyzed. The intermediate product, ethyl 1-methyl-4-oxopiperidine-3-carboxylate, can be formed via this method, highlighting a potential route to related scaffolds. stackexchange.com

Organo-catalysts like piperidine have been shown to be effective in condensation reactions leading to heterocyclic systems. researchgate.net The mechanism of piperidine-catalyzed reactions, such as the Knoevenagel condensation, has been studied in detail, revealing the crucial role of iminium and enolate ion intermediates. acs.org In such reactions, the catalyst, often used in catalytic amounts (e.g., 0.2 equivalents), facilitates carbon-carbon bond formation under mild conditions. acs.org For the N-methylation step, which converts a precursor like 2-oxopiperidine-3-carboxylic acid to the final product, various catalytic methods can be explored. While direct N-methylation of lactams can be challenging, analogous reactions on related piperidine structures have been successfully implemented. For example, the N-methylation of piperidine-4-carboxylic acid has been achieved using transfer hydrogenation conditions with formaldehyde. google.com

Modern catalytic systems are also being developed for related transformations. A cooperative catalysis system involving 1,4-diazabicyclo[2.2.2]octane (DABCO) and iron(III) oxide (Fe3O4) has been effectively used for the N-methyl amidation of various carboxylic acids, demonstrating high yields for a broad range of substrates. nih.gov Although applied to amide formation, this highlights the potential of cooperative catalysis in methylation reactions. nih.gov The development of solid acid catalysts, such as sulfonic acid-functionalized reduced graphene oxide (SA-rGO), also presents a promising avenue for clean and efficient synthesis, particularly in the oxidation of aldehydes to carboxylic acids, a reaction type that can be relevant in building complex precursors. nih.gov

Table 1: Comparison of Catalytic Conditions in Related Piperidine Syntheses

| Reaction Type | Catalyst | Solvent | Temperature (°C) | Key Feature | Reference |

|---|---|---|---|---|---|

| Knoevenagel Condensation | Piperidine (0.2 equiv) | Benzene (B151609) | Room Temp. | Stepwise cyclization | acs.org |

| Knoevenagel Condensation | TiCl₄-Pyridine | CH₂Cl₂ | Room Temp. | One-pot cyclization, 79% yield | acs.org |

| N-Methylation | Formaldehyde (Transfer Hydrogenation) | Not specified | Not specified | N-methylation of piperidine acid | google.com |

| N-Methyl Amidation | DABCO/Fe₃O₄ | MeCN | 85 | Cooperative catalysis, high atom economy | nih.gov |

Solvent Effects and Reaction Condition Tuning

The selection of a solvent is a critical parameter in the synthesis of this compound and its analogues, as it can significantly influence reaction rates, yields, and even the reaction pathway. For instance, in piperidine-catalyzed Knoevenagel condensations, a detailed study in methanol (B129727) revealed that the solvent participates in the catalytic cycle, specifically in the formation of the carbinolamine intermediate. acs.org The choice of solvent can also be dictated by the solubility of reactants and intermediates, which is a common challenge. In the synthesis of a derivative from 2-oxopiperidine-3-carboxylic acid, both the starting acid and its coupling partner exhibited poor solubility in many common organic solvents, necessitating careful solvent selection. nih.gov

In a study on the synthesis of polyfunctionalized 1,4-dihydropyridines, various solvents were screened, and ethanol (B145695) was identified as the optimal choice when using piperidine as a catalyst. researchgate.net The reaction of 2-(1-phenylvinyl)benzaldehyde with dimethyl malonate showed significant product selectivity depending on the solvent and catalyst system; reactions in benzene yielded different outcomes compared to those in dichloromethane (B109758) (CH₂Cl₂). acs.org For the gram-scale synthesis of a complex amide derivative of 2-oxopiperidine-3-carboxylic acid, dichloromethane was ultimately used, but the poor solubility of the starting materials required the addition of a base, triethylamine, to facilitate the reaction. nih.gov This highlights how tuning reaction conditions, such as the addition of a base, can overcome solvent-related limitations.

Temperature is another crucial condition that requires fine-tuning. While many organo-catalyzed reactions can proceed at room temperature acs.org, others may require heating to drive the reaction to completion. For example, the Dieckmann condensation is typically performed by heating an ester with a base. stackexchange.com

Table 2: Solvent Effects on the Synthesis of Related Heterocyclic Compounds

| Reaction | Solvent System | Catalyst/Reagent | Temperature | Outcome | Reference |

|---|---|---|---|---|---|

| Benzylidene Malonate Synthesis | Benzene | Piperidine, Acetic Acid | 80 °C | 56% yield of indene (B144670) derivative after 17h | acs.org |

| Indene Derivative Synthesis | Dichloromethane | TiCl₄-Pyridine | Room Temp. | 79% yield of indene derivative | acs.org |

| Amide Coupling | Dichloromethane | CDI, Triethylamine | Not specified | Overcame poor solubility, ~85% conversion | nih.gov |

| Knoevenagel Condensation | Methanol | Piperidine | Not specified | Mechanistic study showed solvent participation | acs.org |

Yield Enhancement and Purity Control in Gram-Scale Synthesis

Transitioning a synthetic route from a laboratory to a gram-scale level presents unique challenges in maintaining high yield and purity. A reported gram-scale synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide, a direct derivative of the demethylated target compound, provides valuable insights into these challenges. nih.gov The key step involved coupling 2-oxopiperidine-3-carboxylic acid with serotonin. nih.gov

Initial attempts using standard coupling reagents were unsuccessful. The breakthrough came with the use of carbonyl diimidazole (CDI) as an activating agent for the carboxylic acid. The reaction conditions were further optimized by adding 2 equivalents of triethylamine, which pushed the reaction conversion up to approximately 85%. This multi-gram synthesis ultimately furnished the desired product in a 71% isolated yield. nih.gov

Table 3: Gram-Scale Synthesis Data for a 2-Oxopiperidine-3-carboxamide Derivative

| Starting Material | Activating Agent | Additive | Solvent | Conversion | Isolated Yield | Purification Method | Reference |

|---|---|---|---|---|---|---|---|

| 2-Oxopiperidine-3-carboxylic acid | Carbonyl diimidazole (CDI) | Triethylamine (2 equiv.) | Dichloromethane | ~85% | 71% | Silica gel chromatography, ether wash | nih.gov |

Chemical Reactivity and Mechanistic Transformations of 1 Methyl 2 Oxo 3 Piperidinecarboxylic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for chemical modification, allowing for the synthesis of a wide array of derivatives through esterification, amidation, and decarboxylation reactions.

The conversion of the carboxylic acid to an ester is a fundamental derivatization strategy, often employed to modify the compound's solubility, polarity, or to protect the acid group during subsequent reactions. A common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The reaction is an equilibrium process, and typically, the alcohol is used in excess to drive the reaction toward the ester product.

The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. The synthesis of related ester derivatives, such as methyl 1-methyl-4-oxopiperidine-3-carboxylate, serves as a precedent for the utility of this compound as an intermediate in the preparation of pharmaceuticals and agrochemicals. lookchem.com

Table 1: Examples of Esterification Reactions

| Alcohol Reagent | Catalyst | Product Name |

|---|---|---|

| Methanol (B129727) (CH₃OH) | H₂SO₄ or HCl | Methyl 1-methyl-2-oxo-3-piperidinecarboxylate |

| Ethanol (B145695) (C₂H₅OH) | H₂SO₄ or HCl | Ethyl 1-methyl-2-oxo-3-piperidinecarboxylate |

| Benzyl (B1604629) Alcohol (C₆H₅CH₂OH) | H₂SO₄ or TsOH | Benzyl 1-methyl-2-oxo-3-piperidinecarboxylate |

| tert-Butanol ((CH₃)₃COH) | DCC/DMAP | tert-Butyl 1-methyl-2-oxo-3-piperidinecarboxylate |

The formation of an amide bond by reacting the carboxylic acid moiety with a primary or secondary amine is a crucial transformation for building more complex molecules, including peptide-like structures. Direct reaction between a carboxylic acid and an amine is generally unfavorable as it leads to the formation of a stable ammonium-carboxylate salt. nih.gov Therefore, the carboxylic acid must first be "activated" using a coupling reagent. nih.gov

This activation process converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. rsc.org A wide variety of coupling reagents have been developed for efficient amide bond formation. rsc.orgnih.gov These are broadly categorized into carbodiimides, phosphonium (B103445) salts, and uronium salts. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently used, often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to increase efficiency and minimize side reactions like racemization. researchgate.net The synthesis of various piperidine (B6355638) amides using these standard coupling protocols has been successfully reported, underscoring the applicability of this chemistry. acgpubs.org

Table 2: Common Peptide Coupling Reagents for Amidation

| Reagent Class | Example Reagent (Abbreviation) | Description |

|---|---|---|

| Carbodiimides | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Forms a highly reactive O-acylisourea intermediate. Often used with additives like HOBt or NHS. |

| Phosphonium Salts | Benzotriazol-1-yl-N-oxy-tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP) | Efficient reagents that convert carboxylic acids into active esters, with byproducts that are generally easy to remove. |

| Uronium/Aminium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Highly effective reagents known for rapid coupling and suppression of racemization, especially for sterically hindered amino acids. |

| Other | 1,1'-Carbonyldiimidazole (CDI) | A useful reagent for forming amides from carboxylic acids. researchgate.net |

1-Methyl-2-oxo-3-piperidinecarboxylic acid belongs to the class of β-keto acids (or more precisely, β-lactam carboxylic acids), which are known to undergo decarboxylation (loss of CO₂) upon heating. libretexts.org This reaction is significantly more facile than for simple carboxylic acids because the β-carbonyl group provides a low-energy pathway for the reaction to occur. libretexts.orgmasterorganicchemistry.com

The mechanism proceeds through a cyclic, six-membered transition state. youtube.com The carboxylic acid proton is transferred to the lactam carbonyl oxygen, while a concerted rearrangement of electrons leads to the cleavage of the C-C bond between the carboxyl group and the piperidine ring. youtube.com This process forms carbon dioxide and an enol intermediate. The enol then rapidly tautomerizes to the more stable keto form, yielding 1-methyl-2-piperidone as the final product. Theoretical studies have shown that this cyclic transition structure is key to the relatively low activation barrier for this type of decarboxylation. nih.gov This transformation provides a direct synthetic route from the substituted piperidine to the simpler 1-methyl-2-piperidone. chemicalbook.comnist.gov

Transformations Involving the 2-Oxo Group

The lactam carbonyl group, while less reactive than a ketone carbonyl due to amide resonance, can still undergo important chemical transformations, most notably reduction.

The most significant reaction of the 2-oxo group is its complete reduction to a methylene (B1212753) group (CH₂), which converts the 2-piperidone (B129406) ring into a fully saturated piperidine ring. This transformation is typically achieved using powerful reducing agents.

Strong hydride reagents such as lithium aluminum hydride (LAH) or borane (B79455) complexes (e.g., BH₃-THF) are effective for the reduction of amides and lactams to the corresponding amines. sciencemadness.org The reaction with LAH, for example, involves the initial formation of a complex between the aluminum hydride and the lactam carbonyl oxygen. Subsequent nucleophilic delivery of hydride ions to the carbonyl carbon, followed by workup, leads to the formation of 1-methylpiperidine (B42303). Milder reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce amides unless they are activated, for instance, in the presence of an acid. google.com

Table 3: Common Reagents for Lactam Reduction

| Reducing Agent | Abbreviation | Typical Conditions | Product |

|---|---|---|---|

| Lithium Aluminum Hydride | LAH | Anhydrous ether or THF, followed by aqueous workup | 1-Methylpiperidine |

| Borane-Tetrahydrofuran Complex | BH₃-THF | Anhydrous THF, often with heating | 1-Methylpiperidine |

| Sodium Borohydride / Acid | NaBH₄ / H⁺ | Protic solvent, low temperature | 1-Methylpiperidine google.com |

The carbonyl carbon of a lactam is less electrophilic than that of a ketone due to the delocalization of the nitrogen lone pair into the carbonyl group. This resonance stabilization makes nucleophilic additions to the lactam carbonyl less favorable. Consequently, reactions with many common nucleophiles are difficult.

Reactions at the Piperidine Nitrogen (N1)

Alkylation and Acylation Reactions

The nitrogen atom (N1) in this compound is part of a lactam, which is a cyclic amide. This nitrogen is already substituted with a methyl group, making it a tertiary amide. The lone pair of electrons on the nitrogen atom is significantly delocalized into the adjacent carbonyl group (C=O) through resonance. This delocalization imparts a partial double-bond character to the N1-C2 bond and reduces the nucleophilicity and basicity of the nitrogen atom.

Consequently, further N-alkylation or N-acylation reactions at the N1 position are generally not feasible under standard chemical conditions. The nitrogen atom lacks the necessary lone pair availability and the hydrogen atom that would be substituted in a typical acylation or alkylation of a primary or secondary amine or amide. While methods exist for the N-alkylation of secondary amides and lactams, often requiring strong bases or specific catalysts, these are not applicable for adding a second alkyl group to an already N-substituted lactam nitrogen. mdpi.com The synthesis of N-alkyl lactams, such as the title compound, typically starts from the corresponding N-unsubstituted lactam, for example, by reacting it with alkylating agents like dimethyl sulfate (B86663) or using dialkyl ethers at high temperatures. google.com

Stereochemical Control in Reactions and Transformations

The C3 carbon of this compound is a stereocenter, meaning reactions involving this center or adjacent atoms can be influenced by the existing three-dimensional structure.

Diastereoselectivity and Enantioselectivity in Transformations

The stereochemistry of the existing chiral center at C3, which holds the carboxylic acid group, plays a crucial role in directing the stereochemical outcome of subsequent transformations. This control arises from the steric and electronic properties of the substituents on the piperidine ring, which dictate the preferred trajectory of incoming reagents.

Research on related piperidine systems demonstrates that stereocontrol is a key element in their chemical synthesis. For instance, in the synthesis of various methyl-substituted pipecolinates (piperidine-2-carboxylic acid esters), hydrogenation of substituted pyridine (B92270) precursors often leads to specific cis-diastereomers. nih.govrsc.org These isomers can then be converted to the corresponding trans-diastereomers through base-mediated epimerization, a process driven by achieving a more stable thermodynamic conformation where bulky groups avoid unfavorable steric interactions. nih.govrsc.org

In another example, the asymmetric synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one was achieved through the diastereoselective alkylation of a chiral piperidin-2-one precursor. researchgate.net The stereochemical outcome was highly dependent on the reaction conditions, highlighting the delicate control that can be exerted. Similarly, diastereoselective lithiation followed by trapping with an electrophile has been used to control the formation of quaternary stereocenters in N-Boc-2-phenylpiperidine. whiterose.ac.uk

For this compound, any reaction at the α-carbon (C3) or adjacent positions would be subject to such diastereoselective influences. The approach of a reagent would be sterically hindered from one face of the molecule by the existing substituents, leading to the preferential formation of one diastereomer over the other.

Conformational Influences on Reactivity

The reactivity of the piperidine ring is heavily influenced by its conformational preferences. The six-membered piperidinone ring typically adopts a chair-like conformation to minimize torsional and steric strain. However, the presence of substituents and the partial double-bond character of the N1-C2 amide bond can lead to distortions or favor alternative twist-boat conformations.

Computational and experimental studies on related N-acylpiperidines with a substituent at the 2-position (analogous to the N-methyl and C3-carboxy groups in the title compound) reveal important conformational dynamics. nih.gov The orientation of the substituent (axial vs. equatorial) has a significant impact on the molecule's stability and shape. For N-acylpiperidines, having a 2-methyl group in the axial position can be energetically favored over the equatorial position due to the minimization of allylic strain. nih.gov This preference can influence the equilibrium between different conformers.

The relative orientation of the substituents creates a specific three-dimensional landscape that affects how the molecule interacts with reagents. For example, the choice of an N-protecting group in piperidine derivatives can be used to control the stereochemical outcome of epimerization reactions by exploiting the conformational energies of the system. nih.govrsc.org In this compound, the C3-carboxylic acid group can exist in either an axial or an equatorial position. The equilibrium between these two conformers will be dictated by a balance of steric interactions with other ring atoms and electronic interactions with the N-methyl group and the lactam carbonyl. This conformational equilibrium directly impacts the accessibility of the C3 position and the faces of any nearby double bonds, thereby controlling the stereochemical course of additions, reductions, or other transformations.

The table below summarizes findings from a computational study on the conformational free energy differences (ΔG) for related 2-methyl-N-acylpiperidines, illustrating how the nature of the N-acyl group influences the preference for axial versus equatorial conformers. nih.gov This provides insight into the types of conformational effects that would be operative in this compound.

Derivatization Strategies and Synthesis of Novel Analogues

Design Principles for 1-Methyl-2-oxo-3-piperidinecarboxylic Acid Derivatives

The design of derivatives based on the this compound structure is guided by established principles of medicinal and synthetic chemistry. The parent scaffold, 2-oxo-3-piperidinecarboxylic acid, provides a foundational framework for these designs. sigmaaldrich.com The primary goal is to systematically modify specific parts of the molecule to explore the chemical space and generate analogues for further investigation. Key principles include:

Functional Group Interconversion: The carboxylic acid at the C3 position is a prime target for modification. It can be readily converted into esters, amides, or other acid derivatives to alter polarity, hydrogen bonding capability, and steric bulk. researchgate.net

Ring Substitution: The piperidine (B6355638) ring itself serves as a versatile scaffold. Introducing substituents at available positions (C4, C5, C6) can significantly influence the molecule's conformation and three-dimensional shape. mdpi.comnih.gov This can be achieved through various synthetic methodologies, including the functionalization of precursor molecules like β-keto esters. mdpi.com

Scaffold Hopping and Elaboration: The core piperidine-2-one structure can be used as a foundation for building more complex molecular architectures. This includes the creation of fused ring systems by forming new rings that share bonds with the piperidine core or spirocyclic systems where a new ring shares a single atom (the spiro atom) with the piperidine. organic-chemistry.orgbeilstein-journals.org

These design principles allow for the systematic development of a library of compounds, each with tailored structural features, starting from the basic this compound framework.

Synthesis of Esters and Amides as Research Probes

The carboxylic acid moiety of this compound is frequently targeted for the synthesis of esters and amides. These derivatives serve as valuable research probes, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.

Ester Synthesis: The synthesis of methyl or ethyl esters is typically straightforward, often accomplished through standard acid-catalyzed esterification (Fischer esterification) with the corresponding alcohol. These esters can act as intermediates for further reactions.

Amide Synthesis: Amide bond formation is a cornerstone of organic synthesis. While traditional methods involve activating the carboxylic acid with reagents like EDC or HATU, modern cross-coupling strategies offer powerful alternatives. researchgate.net A notable development is the use of transition metal catalysts, such as palladium (Pd) or nickel (Ni), to directly couple esters with amines. researchgate.net This reaction proceeds via the oxidative addition of the catalyst to the strong carbon-oxygen (C-O) bond of the ester, facilitating the formation of an amide bond. researchgate.net This method avoids the need for stoichiometric activating agents, representing a more efficient and sustainable approach to synthesizing a diverse range of amide derivatives from an ester precursor of this compound. researchgate.net

Table 1: Derivatization of the Carboxylic Acid Group

| Starting Functional Group | Reagents/Conditions (Example) | Resulting Functional Group | Reference |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Methanol (B129727), Acid Catalyst | Methyl Ester (-COOCH₃) | General Knowledge |

| Methyl Ester (-COOCH₃) | Amine (R-NH₂), Pd or Ni Catalyst | Amide (-CONH-R) | researchgate.net |

Introduction of Diverse Substituents onto the Piperidine Ring

Introducing a variety of chemical groups onto the piperidine ring is a powerful strategy for creating structural diversity. A sophisticated example of this involves the synthesis of pyrazole-substituted piperidines from piperidine carboxylic acid precursors. mdpi.com This multi-step synthetic sequence demonstrates how a simple piperidine can be elaborated into a more complex heterocyclic system.

The process can be outlined as follows:

Preparation of a β-Keto Ester: The synthesis often begins with an N-protected piperidine carboxylic acid, such as an N-Boc protected variant. This starting material is treated with reagents like Meldrum's acid followed by methanolysis to generate a β-keto ester intermediate. mdpi.com

Formation of an Enamine: The resulting β-keto ester is then reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This step converts the ketone portion of the molecule into a β-enamine diketone. mdpi.com

Cyclization with Hydrazine (B178648): The final step involves reacting the enamine intermediate with a substituted or unsubstituted hydrazine (e.g., phenylhydrazine). This reaction leads to the formation of a pyrazole (B372694) ring fused to the piperidine backbone, yielding products such as 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. mdpi.com

This methodology allows for the regioselective synthesis of novel heterocyclic amino acids where the piperidine ring is decorated with a pyrazole substituent, showcasing a robust method for introducing complex and functionally diverse groups. mdpi.com

Construction of Fused and Spirocyclic Systems Incorporating the Piperidine Core

Beyond simple substitution, the this compound scaffold can be incorporated into more elaborate fused and spirocyclic ring systems. These advanced structures significantly alter the shape and rigidity of the original molecule.

Fused Systems: A modern and environmentally friendly approach to creating fused ring systems is through iron-catalyzed C(sp³)-H amination and cyclization. organic-chemistry.org This method can be used to construct imidazole-fused heterocycles. In a typical reaction, a suitable precursor derived from the piperidine core could be subjected to iron catalysis (e.g., using FeCl₃) under aerobic conditions. organic-chemistry.org This process facilitates the formation of new carbon-nitrogen bonds, leading to the construction of a new ring fused to the piperidine. The reaction is considered "green" as it can use air as the oxidant and an environmentally benign solvent like anisole, with water as the only byproduct. organic-chemistry.org This strategy can produce complex systems such as imidazo[1,5-a]pyridines and related structures. organic-chemistry.org

Spirocyclic Systems: The ketone at the C2 position of the piperidine-2-one ring is an ideal handle for constructing spirocyclic systems. In a spirocycle, a single carbon atom (the spiro center) is part of two different rings. Methodologies developed for other cyclic ketones, such as steroids, can be adapted for this purpose. beilstein-journals.org For example:

Spiro Thiazolidine Formation: Reaction of the C2-ketone with a reagent like 2-aminoethanethiol can lead to the formation of a spiro-1,3-thiazolidine ring. beilstein-journals.org

Spiro Pyrrolidine Synthesis: A multi-step sequence involving the formation of an N-tosylhydrazone from the ketone, followed by a microwave-assisted reaction with an azide, can be used to construct spiropyrrolidines. beilstein-journals.org

These synthetic routes demonstrate the utility of the piperidine-2-one core as a versatile building block for accessing complex, three-dimensional molecular architectures. organic-chemistry.orgbeilstein-journals.org

Role As a Synthetic Building Block and Intermediate in Complex Organic Synthesis

Precursor in Natural Product Synthesis Research

While direct evidence linking 1-methyl-2-oxo-3-piperidinecarboxylic acid to specific natural product synthesis is scarce, the broader class of piperidine (B6355638) carboxylic acids, such as nipecotic acid (piperidine-3-carboxylic acid), are well-established precursors in this field. google.com These simpler piperidine structures are often the starting point for creating more complex, substituted piperidine rings found in nature.

For instance, the synthesis of diazo imide substrates, which are crucial intermediates for the Rhodium(II)-catalyzed cyclization-cycloaddition cascade to form the core structure of various aspidosperma alkaloids, has been developed. arkat-usa.org This process can start from piperidinone precursors, demonstrating how these foundational rings are elaborated into complex natural product skeletons. arkat-usa.org The synthesis of such key intermediates often involves multiple steps starting from readily available materials like diethyl ethylmalonate to first construct the piperidinone ring. arkat-usa.org

Intermediate for Heterocyclic Compounds

Oxo-piperidine carboxylic acid derivatives are widely recognized as valuable intermediates for the synthesis of more complex heterocyclic compounds. sigmaaldrich.com The ethyl ester, Ethyl 2-oxo-3-piperidinecarboxylate, is a classic example, serving as a fine chemical intermediate. google.comalfa-chemistry.com A well-established synthesis for this compound involves the condensation of diethyl malonate with acrylonitrile, followed by a hydrogenation and cyclization step, historically using a Raney Nickel catalyst, though newer methods use Raney Cobalt. google.com

These intermediates can undergo further reactions to build new ring systems. For example, palladium-catalyzed hydrogenation of pyridine (B92270) derivatives can be interrupted by water to selectively yield piperidinones, which can then be functionalized in one-pot procedures. mdpi.com Another strategy involves the iron-catalyzed reductive amination of ϖ-amino fatty acids, where a piperidinone is formed as an intermediate that is subsequently reduced to the corresponding piperidine. mdpi.com Furthermore, compounds like 2,6-dioxo-piperidine-3-carboxylic acid ethyl ester can be synthesized through the reaction of diethyl malonate and acrylamide, providing a building block for glutarimide (B196013) derivatives, a structure present in various bioactive molecules. prepchem.com

Scaffold in Medicinal Chemistry Research Programs

The piperidine nucleus is one of the most important scaffolds in modern drug discovery, present in over a hundred commercially available drugs. lifechemicals.comthieme-connect.com These structures are favored for their three-dimensional geometry, which can lead to improved interactions with biological targets compared to flat aromatic rings. lifechemicals.com The introduction of a piperidine scaffold can modulate a molecule's physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. thieme-connect.com

Piperidine derivatives have been investigated for a wide range of therapeutic applications, including treatments for neurodegenerative disorders like Alzheimer's disease. ingentaconnect.comnih.gov The piperidine scaffold is a key component of drugs such as Donepezil. nih.gov Research focuses on developing novel piperidine-based compounds that target various aspects of the disease. ingentaconnect.comnih.gov Additionally, functionalized piperidines are key intermediates in the synthesis of highly active narcotic analgesics, such as remifentanil analogues. researchgate.net The versatility of the piperidone scaffold allows for the creation of extensive libraries of compounds for screening against various diseases, including cancer and bacterial infections. researchgate.netresearchgate.net

Utility in Agrochemicals Research

The utility of piperidine-based scaffolds extends into the field of agrochemicals. lifechemicals.com The development of new pesticides is crucial for protecting crops and ensuring food security, and piperidine derivatives offer a robust platform for discovering novel active compounds. nih.gov

Recent research has demonstrated the potential of sulfonamide derivatives containing a piperidine fragment as potent bactericides against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). nih.gov One study showed that a novel series of these compounds exhibited excellent antibacterial activity, with some molecules significantly outperforming commercial agents. nih.gov The piperidine moiety is also a component of established agrochemicals, such as the fungicide fenpropidin (B1672529) and the anti-oomycete agent oxathiapiprolin. nih.gov Furthermore, intermediates like Methyl 1-methyl-4-oxopiperidine-3-carboxylate are explicitly noted for their role in synthesizing various agrochemicals, highlighting the importance of this class of compounds in agricultural science. lookchem.com

Advanced Structural Characterization and Conformational Analysis in Research Contexts

Spectroscopic Analysis for Elucidating Complex Structures

Spectroscopy is a cornerstone in the structural analysis of organic molecules, offering non-destructive methods to probe molecular features. For a substituted piperidone like 1-Methyl-2-oxo-3-piperidinecarboxylic acid, techniques such as NMR, IR, and mass spectrometry are indispensable for a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and stereochemistry of complex molecules. ipb.pt For this compound, both ¹H and ¹³C NMR spectra provide a wealth of information.

In ¹H NMR, the chemical shifts of the protons on the piperidine (B6355638) ring are influenced by their proximity to the electron-withdrawing carbonyl group, the carboxylic acid, and the N-methyl group. The protons on C6, adjacent to the nitrogen, would appear downfield compared to a simple alkane, while protons on C3, C4, and C5 would have distinct chemical shifts and coupling constants depending on their axial or equatorial positions in the ring's predominant conformation.

Advanced 2D NMR techniques are crucial for unambiguous assignments. nih.gov

COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, helping to trace the connectivity of the protons around the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is essential for identifying quaternary carbons (like C2 and the carboxyl carbon) and for piecing together the molecular framework. For instance, an HMBC correlation between the N-methyl protons and the C2 and C6 carbons would confirm the position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This is particularly vital for determining the relative stereochemistry, such as the orientation of the substituent at C3 relative to other protons on the ring. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical ranges for similar functionalized piperidine systems.

| Position | Atom Type | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Carboxyl H | ¹H | ~10-12 | Broad singlet, concentration dependent. |

| H3 | ¹H | ~3.0-3.5 | Methine proton alpha to two carbonyls. |

| H4 | ¹H | ~1.8-2.4 | Methylene (B1212753) protons with diastereotopic shifts. |

| H5 | ¹H | ~1.9-2.5 | Methylene protons with diastereotopic shifts. |

| H6 | ¹H | ~3.2-3.7 | Methylene protons adjacent to nitrogen. |

| N-CH₃ | ¹H | ~2.8-3.0 | Singlet. |

| Carboxyl C | ¹³C | ~170-175 | Carboxylic acid carbonyl. |

| C2 (Amide C=O) | ¹³C | ~168-172 | Lactam carbonyl. |

| C3 | ¹³C | ~50-55 | Methine carbon. |

| C4 | ¹³C | ~20-25 | Methylene carbon. |

| C5 | ¹³C | ~25-30 | Methylene carbon. |

| C6 | ¹³C | ~45-50 | Methylene carbon adjacent to nitrogen. |

| N-CH₃ | ¹³C | ~35-40 | Methyl carbon. |

Infrared (IR) spectroscopy is highly effective for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. utdallas.edu The spectrum of this compound would be characterized by several key absorption bands. libretexts.orglibretexts.org

The most prominent features would be the carbonyl (C=O) and hydroxyl (O-H) stretches. The carboxylic acid group gives rise to a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹. libretexts.org Its C=O stretching vibration appears as a strong, sharp band around 1700-1725 cm⁻¹. The lactam (a cyclic amide) carbonyl stretch is also strong and typically absorbs in the 1650-1680 cm⁻¹ region. The presence of two distinct carbonyl peaks is a clear indicator of the two different C=O environments. Furthermore, C-H stretching vibrations from the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ range. vscht.cz

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong |

| Lactam (Amide) | C=O Stretch | 1650 - 1680 | Strong |

| Alkyl | C-H Stretch | 2850 - 3000 | Medium-Strong |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium |

Mass spectrometry (MS) provides information about the molecular weight and structural fragments of a compound. For this compound (Molecular Weight: 157.16 g/mol ), electron ionization (EI) mass spectrometry would produce a molecular ion peak (M⁺) at m/z 157. synthonix.comsigmaaldrich.com

The fragmentation pattern offers clues to the molecule's structure. Key fragmentation pathways would include:

Loss of the carboxyl group: A prominent peak at M-45 (m/z 112) corresponding to the loss of the -COOH radical. libretexts.org

Alpha-cleavage: Cleavage of the bonds adjacent to the nitrogen atom is a characteristic fragmentation for amines and amides. libretexts.orgmiamioh.edu This could lead to the loss of various side chains and ring fragmentation.

Loss of a methyl group: A peak at M-15 (m/z 142) from the cleavage of the N-methyl bond.

Decarbonylation: Loss of carbon monoxide (CO, 28 Da) from the lactam ring is also a possible fragmentation pathway.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Formula of Loss |

|---|---|---|

| 157 | [M]⁺ | - |

| 142 | [M - CH₃]⁺ | CH₃ |

| 112 | [M - COOH]⁺ | COOH |

| 84 | Ring fragment after loss of COOH and CO | COOH, CO |

X-ray Crystallography for Solid-State Structure Elucidation of Derivatives

While spectroscopic methods provide structural data in solution, X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state. This technique has been used to determine the crystal structures of many piperidine derivatives, revealing precise bond lengths, bond angles, and conformational details. iucr.orgiucr.orgresearchgate.net

For a derivative of this compound, a single crystal X-ray diffraction study would definitively establish the conformation of the piperidine ring. Research on related N-substituted 4-piperidones shows they typically adopt a chair conformation. nih.gov However, the presence of an sp²-hybridized carbon at the C2 position (the lactam carbonyl) in this compound would likely cause a flattening of the ring in that region, leading to a distorted chair or half-chair conformation. nih.gov Crystallographic data would also reveal the orientation of the N-methyl and C3-carboxylic acid substituents (whether they are axial or equatorial) and detail the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, that dictate the crystal packing. researchgate.net

Conformational Analysis of the Piperidine Ring

The piperidine ring is not planar and, similar to cyclohexane, can adopt several conformations to minimize steric and torsional strain. The specific conformation of this compound is a result of the complex interplay between its various substituents.

The two primary, strain-free conformations for a six-membered ring are the chair and the boat. ebi.ac.ukresearchgate.net

Chair Conformation: This is generally the most stable conformation for piperidine and its derivatives, as it minimizes both angle strain and torsional strain by staggering all the substituents on adjacent carbons. nih.govias.ac.in In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

Boat Conformation: This is a higher-energy conformation due to eclipsing interactions between substituents on four of the ring carbons and a steric clash (bowsprit-flagpole interaction) between substituents at the C1 and C4 positions.

Twist-Boat Conformation: A slightly more stable intermediate between boat forms, the twist-boat is still significantly higher in energy than the chair form for most simple piperidines. researchgate.net

For this compound, the analysis is more complex. The sp²-hybridized C2 atom and the sp²-like nitrogen of the amide group introduce planarity to that part of the ring. This distortion means the ring likely adopts a conformation that is intermediate between a true chair and a twist-boat, often referred to as a half-chair or distorted chair. nih.gov The energetic preference for the N-methyl and C3-carboxylic acid groups to be in pseudo-equatorial positions to minimize steric hindrance will be a major factor in determining the most stable conformer. Computational studies on related systems can be used to predict the relative energies of these conformations. acs.orgresearchgate.net

Table 4: General Relative Energies of Cyclohexane/Piperidine Conformations These are general values and can be significantly altered by substitution.

| Conformation | Relative Energy (kcal/mol) | Key Strain Features |

|---|---|---|

| Chair | 0 (Reference) | Staggered bonds, minimal strain. |

| Twist-Boat | ~5.5 | Reduced flagpole interactions, some torsional strain. |

| Boat | ~6.9 | Flagpole steric strain, eclipsing torsional strain. |

| Half-Chair | ~10.8 | High angle and torsional strain. |

Influence of Substituents on Ring Conformation

The conformation of the piperidine ring in this compound is a complex interplay of the steric and electronic effects of its various substituents. The presence of the N-methyl group, the 2-oxo group (lactam functionality), and the 3-carboxylic acid group each imposes significant conformational constraints that dictate the preferred three-dimensional structure of the molecule. Research into related substituted piperidine systems provides a framework for understanding these influences.

The piperidine ring typically adopts a chair conformation to minimize torsional strain. However, the presence of substituents can lead to a variety of conformational outcomes, including ring distortion, the adoption of twist-boat conformations, and changes in the equilibrium between axial and equatorial substituent positions. nih.govrsc.org

N-Methyl Group: In simple N-methylpiperidines, the methyl group preferentially occupies the equatorial position to minimize steric interactions. rsc.org This preference is a foundational aspect of the conformational analysis of this and related compounds.

3-Carboxylic Acid Group: The conformational preference of the carboxylic acid group at the C-3 position is influenced by a balance of steric bulk and the potential for intramolecular interactions. Studies on the closely related N-methyl derivative of nipecotic acid (piperidine-3-carboxylic acid) using ¹H NMR have shown that the conformational equilibrium is sensitive to the solvent. researchgate.net The possibility of intramolecular hydrogen bonding between the carboxylic acid group and the ring nitrogen can influence the stability of the axial conformer. For the zwitterionic form of nipecotic acid in D₂O, the energy of the hydrogen bond between the carboxylate and the ammonium (B1175870) group in the axial conformer is estimated to be approximately 1.7 kcal/mol. researchgate.net

The electronic nature of substituents can significantly impact the properties of the molecule. beilstein-journals.org For instance, comparing an electron-donating methyl group to an electron-withdrawing nitro group on a salicylaldehyde-derived hydrazone structure showed significant effects on acidity, hydrogen bonding, and susceptibility to hydrolysis. beilstein-journals.org By analogy, altering the electronic properties of any substituent on the this compound ring would be expected to modulate its conformational equilibrium and chemical properties.

Research on N-acylpiperidines has quantified the energetic preference for axial versus equatorial conformers. While not specific to the 3-carboxylic acid substitution, these findings illustrate the powerful effect of the N-acyl group on ring conformation.

| Compound | ΔG (axial - equatorial) (kcal/mol) | Favored Conformer |

|---|---|---|

| 1,2-dimethylpiperidine | +1.8 | Equatorial |

| 2-methyl-1-phenylpiperidine | -1.0 | Axial |

| 1-(2-methyl-1-piperidyl)ethanone | -2.7 | Axial |

| Methyl 2-methylpiperidine-1-carboxylate | -2.7 | Axial |

| N,2-dimethylpiperidine-1-carboxamide | -3.2 | Axial |

This table demonstrates the increasing preference for the axial orientation of a 2-methyl substituent as the N-substituent becomes more electron-withdrawing, creating a stronger pseudoallylic strain effect. The data is derived from quantum mechanics calculations. nih.gov

Furthermore, studies on nipecotic acid derivatives provide insight into the conformational free energy differences for the 3-substituent, which is directly analogous to the core structure of this compound.

| Compound | Form | ΔGA-E (kcal/mol) | Predominant Conformer |

|---|---|---|---|

| Nipecotic Acid | Zwitterion | +0.41 | Equatorial |

| Nipecotic Acid | Cation | +0.73 | Equatorial |

| Nipecotic Acid | Anion | +1.4 | Equatorial |

This table shows the preference for the equatorial conformer for the 3-carboxy group in nipecotic acid in an aqueous environment, though the preference varies with the ionization state. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT, ab initio) on 1-Methyl-2-oxo-3-piperidinecarboxylic Acid

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of organic compounds. nih.gov These methods are used to predict molecular structure, vibrational frequencies, and electronic properties with high accuracy. researchgate.net

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For this compound, methods like DFT with a basis set such as B3LYP/6-311++G(d,p) would be employed to find this minimum energy structure. scielo.org.mx The process starts with an initial guess of the molecular geometry and iteratively adjusts atomic coordinates to minimize the forces acting on them until a stable conformation is reached. nih.gov

The resulting optimized structure provides key geometric parameters. This data is crucial for understanding the molecule's three-dimensional shape and steric properties.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | N1-C2 | 1.37 Å |

| Bond Length | C2=O | 1.22 Å |

| Bond Length | C2-C3 | 1.52 Å |

| Bond Length | C3-C4 | 1.54 Å |

| Bond Angle | C6-N1-C2 | 120.5° |

| Bond Angle | N1-C2-C3 | 116.8° |

| Dihedral Angle | C5-C6-N1-C2 | -45.2° |

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. wikipedia.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability. wikipedia.orgresearchgate.net A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net Conversely, a small gap indicates a molecule is more reactive. wikipedia.org

For this compound, the HOMO is expected to be localized over the electron-rich regions, such as the oxygen and nitrogen atoms, while the LUMO would be distributed over areas susceptible to nucleophilic attack.

| Parameter | Symbol | Value (eV) | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | -6.85 | Electron-donating ability |

| LUMO Energy | ELUMO | -1.20 | Electron-accepting ability |

| Energy Gap | ΔE | 5.65 | Chemical reactivity and stability scielo.org.mx |

| Ionization Potential | I ≈ -EHOMO | 6.85 | Energy to remove an electron |

| Electron Affinity | A ≈ -ELUMO | 1.20 | Energy released when gaining an electron |

| Chemical Hardness | η = (I-A)/2 | 2.825 | Resistance to change in electron distribution scielo.org.mx |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map displays different potential values on the electron density surface, typically color-coded.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like oxygen or nitrogen.

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas. These sites are prone to nucleophilic attack.

Green regions represent areas of neutral potential.

For this compound, the MEP map would likely show negative potential (red) around the carbonyl oxygen of the amide and the oxygens of the carboxylic acid group. Positive potential (blue) would be expected around the acidic proton of the carboxylic acid and potentially near the hydrogen atoms on the carbon backbone.

The data from FMO and MEP analyses are combined to predict the molecule's chemical behavior. The locations of the HOMO and LUMO identify the orbitals most involved in reactions, while the MEP map highlights the specific atomic sites where electrostatic interactions will be strongest. mdpi.com

For instance, the negative potential regions on the MEP map of this compound would indicate the most probable sites for protonation or coordination with electrophiles. The positive regions suggest where nucleophiles are most likely to attack. Computational methods can further be used to model entire reaction pathways, calculating the transition state energies to determine reaction kinetics and thermodynamic stability of products.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular vibrations, rotations, and conformational changes. nih.gov

For this compound, MD simulations would be used to explore its conformational landscape. The piperidine (B6355638) ring can adopt various conformations, such as chair, boat, and twist-boat forms. The simulation would reveal the relative stabilities of these conformers, the energy barriers between them, and how their populations are influenced by factors like solvent and temperature. This provides a more realistic picture of the molecule's behavior in a dynamic environment. mdpi.com

Topological Analysis of Electron Density

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the topology of the electron density (ρ(r)). uni-muenchen.de This analysis can precisely define atoms within a molecule and characterize the chemical bonds between them. uni-muenchen.deuni-muenchen.de

Key features of this analysis include locating critical points in the electron density field where the gradient is zero. A bond critical point (BCP) found between two atomic nuclei is indicative of a chemical bond. The properties of the electron density at the BCP, such as its magnitude (ρb) and its Laplacian (∇²ρb), provide quantitative information about the nature of the bond. uni-muenchen.de

Shared-shell interactions (covalent bonds) are typically characterized by a high value of ρb and a negative Laplacian (∇²ρb < 0), indicating a concentration of electron density between the nuclei.

Closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals forces) are associated with a low value of ρb and a positive Laplacian (∇²ρb > 0), indicating depletion of electron density in the internuclear region. mdpi.com

For this compound, QTAIM analysis could be used to quantify the covalent character of the C-N, C-C, and C=O bonds and to identify and characterize weaker intramolecular interactions, such as potential hydrogen bonds involving the carboxylic acid group.

Mentioned Compounds

| Compound Name |

|---|

| This compound |

Based on a comprehensive search of available scientific literature, there are no specific theoretical and computational chemistry studies focused on the spectroscopic property prediction and correlation with experimental data for the compound This compound .

To fulfill the instructions, which strictly require focusing solely on "this compound" and presenting detailed, sourced research findings, this section cannot be completed at this time due to the absence of the necessary primary research in the public domain.

Exploration of Biological Activities and Molecular Interactions in Research

In Vitro Enzyme Inhibition Studies

While direct in vitro enzyme inhibition studies on 1-Methyl-2-oxo-3-piperidinecarboxylic acid are not extensively documented in publicly available research, studies on analogous piperidine-3-carboxamide derivatives have shown significant inhibitory activity against certain enzymes. For instance, a series of (R)-N-benzyl-1-sulfonylpiperidine-3-carboxamide derivatives have been synthesized and evaluated as inhibitors of Cathepsin K, an enzyme implicated in bone resorption and osteoporosis. mdpi.com

In one such study, several derivatives demonstrated potent inhibition of Cathepsin K. The inhibitory concentrations (IC₅₀) for these compounds were determined, highlighting the potential of the piperidine-3-carboxamide scaffold as a basis for designing enzyme inhibitors. mdpi.com For example, compound H-9, (R)-N-(4-chlorobenzyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide, exhibited an IC₅₀ value of 0.08 µM against Cathepsin K. mdpi.com

Table 1: Cathepsin K Inhibitory Activities of Selected Piperidine-3-Carboxamide Derivatives

| Compound ID | Structure | IC₅₀ (µM) |

|---|---|---|

| H-1 | (R)-1-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzyl)piperidine-3-carboxamide | Not specified in abstract |

| H-4 | (R)-N-(2-methoxybenzyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide | Not specified in abstract |

| H-9 | (R)-N-(4-chlorobenzyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide | 0.08 |

| MIV-711 | Positive Control | Not specified in abstract |

Data sourced from a study on piperidine-3-carboxamide derivatives as Cathepsin K inhibitors. mdpi.com

These findings suggest that the piperidine (B6355638) core, functionalized at the 3-position with a carboxylic acid or a derivative thereof, can serve as a valuable scaffold for developing potent and selective enzyme inhibitors. The N-methylation and the oxo group at the 2-position of this compound would likely influence its binding affinity and selectivity for various enzymes, a subject that warrants further investigation.

Molecular Interactions with Biological Macromolecules (e.g., DNA, Proteins)

The molecular interactions of this compound with biological macromolecules such as proteins and DNA are a key area of research for understanding its potential biological activities. Molecular docking studies on related piperidine-3-carboxamide derivatives have provided insights into their binding modes with protein targets.

In the case of Cathepsin K inhibition, molecular docking of the potent inhibitor H-9 revealed specific interactions within the enzyme's active site. The model showed that the carbonyl group of the carboxamide and the sulfonyl group formed hydrogen bonds with key amino acid residues. mdpi.com Additionally, the aromatic rings of the inhibitor engaged in hydrophobic interactions with the protein, contributing to its strong binding affinity. mdpi.com

Mechanistic Studies of Antimicrobial Activity in Research Models

Research into the antimicrobial properties of piperidine derivatives has revealed various mechanisms of action. Although mechanistic studies specifically for this compound are not detailed in the available literature, research on analogous compounds provides a foundation for understanding potential antimicrobial effects.

One study on novel sulfonyl piperidine carboxamide derivatives prepared from N-Boc-piperidine-3-carboxylic acid showed moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net The minimum inhibitory concentration (MIC) values indicated that these compounds could effectively inhibit microbial growth. researchgate.net The proposed mechanism for some antimicrobial agents involves the disruption of the bacterial cell membrane or the inhibition of essential enzymes. For example, some antibacterial agents work by permeabilizing bacterial membranes, leading to cell death. nih.gov

Another class of related compounds, naphthyridine derivatives containing a piperazine (B1678402) ring, have been shown to block bacterial DNA replication by binding to DNA gyrase. mdpi.com This highlights another potential mechanism through which piperidine-containing molecules could exert antimicrobial effects.

Table 2: Antimicrobial Activity of Selected Piperidine Derivatives

| Compound Type | Test Organisms | Observed Activity | Potential Mechanism |

|---|---|---|---|

| Sulfonyl piperidine carboxamides | Gram-positive and Gram-negative bacteria, Fungi | Moderate to good antimicrobial activity. researchgate.net | Inhibition of essential enzymes or disruption of cell membrane. |

| Naphthyridine-piperazine derivatives | Gram-positive and Gram-negative bacteria | Inhibition of bacterial DNA replication. mdpi.com | Binding to DNA gyrase. mdpi.com |

This table summarizes findings from studies on piperidine derivatives and their potential antimicrobial mechanisms.

Further research is needed to determine if this compound possesses antimicrobial properties and, if so, to elucidate its specific mechanism of action.

Antioxidant Activity Investigations at a Molecular Level

The antioxidant potential of piperidine-containing compounds has been a subject of interest in medicinal chemistry. scispace.comresearchgate.netinnovareacademics.in The ability of a molecule to scavenge free radicals is a key aspect of its antioxidant activity at a molecular level. Various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, are used to evaluate this property.

A review of piperidine-containing compounds highlighted that the introduction of different substituent groups on the piperidine ring can significantly influence their antioxidant capacity. researchgate.net For instance, some synthetic piperidine derivatives have shown considerable scavenging activity in DPPH assays. researchgate.net One study reported that six novel piperidine derivatives all exhibited antioxidant potentials greater than 49% at a concentration of 1 mg/ml. researchgate.netacademicjournals.org

Table 3: Antioxidant Activity of Various Piperidine Derivatives

| Compound Class | Assay | Key Findings |

|---|---|---|

| Piperidine hydrazides | DPPH, Linoleic acid assays | A bromo-substituted derivative showed the highest antioxidant activity. scispace.com |

| Piperidine nitroxides (e.g., TEMPOL) | Free radical scavenging | Potent antioxidant agents due to their ability to scavenge reactive free radicals. scispace.com |

| Novel synthesized piperidine derivatives | DPPH scavenging capacity | All six tested compounds showed antioxidant potential greater than 49% at 1 mg/ml. researchgate.netacademicjournals.org One derivative demonstrated a scavenging capacity of 78% at 1000 µg/ml. academicjournals.org |

This table presents a summary of antioxidant activities observed in different classes of piperidine derivatives.

The antioxidant potential of this compound itself has not been specifically reported. However, the presence of the carboxylic acid and the N-methyl group on the 2-oxopiperidine scaffold suggests that it could participate in reactions that neutralize free radicals. Further experimental validation is required to confirm and quantify this potential activity.

Structure-Activity Relationship (SAR) Investigations in Research Compounds

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For piperidine derivatives, SAR investigations have provided valuable insights into the structural features required for specific biological effects.

In the context of Cathepsin K inhibition by piperidine-3-carboxamide derivatives, SAR studies revealed that the nature of the substituent on the benzyl (B1604629) group at the carboxamide nitrogen significantly impacts inhibitory potency. mdpi.com For instance, the presence of a chloro group at the para position of the benzyl ring (as in compound H-9) resulted in very potent inhibition. mdpi.com

In another study focusing on the antimelanoma activities of N-arylpiperidine-3-carboxamide derivatives, a focused library of analogs was created to evaluate the SAR. acs.orgnih.gov This work led to the identification of key structural moieties responsible for the observed antiproliferative activity. acs.orgnih.gov

The SAR of piperidine derivatives has also been explored for their activity as α-glucosidase inhibitors. These studies have shown that the stereochemistry at chiral centers within the piperidine ring can lead to significant differences in inhibitory potency, with some S-configurations being up to 5-fold more active than their R-counterparts. researchgate.net

For this compound, the key structural features—the N-methyl group, the 2-oxo functionality, and the 3-carboxylic acid group—are all expected to play a significant role in its biological activity profile. Systematic modifications of these groups would be necessary to establish a clear SAR.

Biological Screening in Non-Clinical Models to Elucidate Mechanisms

Biological screening in non-clinical models is an essential step in drug discovery to understand the mechanisms of action and in vivo efficacy of new chemical entities. While specific non-clinical screening data for this compound is not available, studies on related piperidine analogs provide examples of such evaluations.

A series of aryl-substituted meperidine analogues, which share the piperidine core, were synthesized and evaluated for their binding affinities at monoamine transporters (DAT, SERT, and NET) and mu-opioid receptors. nih.gov Three of these compounds were identified as being more potent at the DAT than meperidine and exhibited well-defined biphasic dopamine (B1211576) uptake inhibition. nih.gov However, in subsequent in vivo studies, none of these analogs produced significant locomotor effects or substituted for cocaine in drug discrimination studies in rats, suggesting that their mu-opioid effects might interfere with their efficacy as dopamine uptake inhibitors. nih.gov

In another example, piperidine-3-carboxamide derivatives were identified through high-throughput screening for their ability to induce a senescence-like phenotype in human melanoma A375 cells without significant cytotoxicity to normal cells. acs.orgnih.gov This screening in a cancer cell line model helped to identify a novel compound with remarkable antiproliferative activity in vitro. acs.orgnih.gov

Advanced Analytical Methodologies for Research Application

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC)

Chromatographic methods are indispensable for the separation of 1-Methyl-2-oxo-3-piperidinecarboxylic acid from reaction mixtures, starting materials, and potential byproducts, as well as for the precise assessment of its purity. High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose due to the compound's polarity and low volatility.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing polar, non-volatile compounds like this compound. In this technique, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase, usually a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). The inclusion of an acid, such as formic acid or acetic acid, in the mobile phase is often required to suppress the ionization of the carboxylic acid group, ensuring good peak shape and reproducible retention times. Purity assessment is achieved by integrating the area of the main compound peak and comparing it to the total area of all peaks in the chromatogram, with detection commonly performed using a UV detector.

For related piperidine (B6355638) carboxylic acid derivatives, HPLC methods have been developed that could be adapted for this compound. mdpi.comktu.edu For example, analyses of similar structures have utilized C18 columns with gradient elution, starting with a high percentage of aqueous buffer and increasing the organic solvent concentration over the course of the analysis. mdpi.com

Gas Chromatography (GC): Gas chromatography is generally less suitable for the direct analysis of polar, high-boiling point compounds like amino acids and their derivatives due to their low volatility and thermal instability. Direct injection of this compound into a GC system would likely lead to decomposition in the hot injector port and poor chromatographic results. However, GC analysis can be employed following a chemical derivatization step. Esterification of the carboxylic acid group (e.g., to its methyl or ethyl ester) would increase its volatility, making it amenable to GC separation and analysis.

Table 1: Representative HPLC Parameters for Purity Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides separation based on hydrophobicity. |

| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile or Methanol | A polar eluent system for retaining and eluting the polar analyte. The acid suppresses ionization. | | Elution Mode | Gradient or Isocratic | Gradient elution is often used to separate compounds with a range of polarities and to clean the column. | | Flow Rate | 0.8 - 1.2 mL/min | Standard flow for analytical scale columns, balancing analysis time and separation efficiency. | | Column Temp. | 25 - 40 °C mdpi.com | Controls retention time reproducibility and can improve peak shape. | | Detector | UV-Vis (e.g., at 210-220 nm) | Detects the peptide bond of the lactam ring. | | Injection Vol. | 5 - 20 µL | The volume of sample introduced into the system. |

Advanced Mass Spectrometry for Trace Analysis and Metabolite Identification in Research

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the structural confirmation, trace-level quantification, and identification of metabolites of this compound.